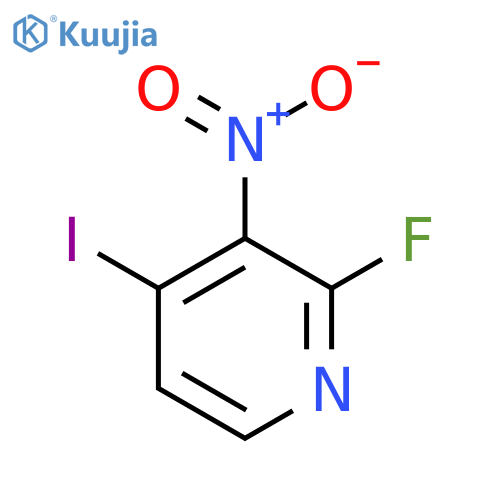Cas no 1803811-13-3 (2-Fluoro-4-iodo-3-nitropyridine)

1803811-13-3 structure
商品名:2-Fluoro-4-iodo-3-nitropyridine
CAS番号:1803811-13-3
MF:C5H2FIN2O2
メガワット:267.984456539154
CID:4802442
2-Fluoro-4-iodo-3-nitropyridine 化学的及び物理的性質
名前と識別子
-
- 2-Fluoro-4-iodo-3-nitropyridine
-
- インチ: 1S/C5H2FIN2O2/c6-5-4(9(10)11)3(7)1-2-8-5/h1-2H
- InChIKey: BCYASLRBYFUADQ-UHFFFAOYSA-N
- ほほえんだ: IC1C=CN=C(C=1[N+](=O)[O-])F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 163
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 58.7
2-Fluoro-4-iodo-3-nitropyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029006394-1g |
2-Fluoro-4-iodo-3-nitropyridine |
1803811-13-3 | 95% | 1g |
$3,184.50 | 2022-04-02 | |
| Alichem | A029006394-500mg |
2-Fluoro-4-iodo-3-nitropyridine |
1803811-13-3 | 95% | 500mg |
$1,668.15 | 2022-04-02 | |
| Alichem | A029006394-250mg |
2-Fluoro-4-iodo-3-nitropyridine |
1803811-13-3 | 95% | 250mg |
$999.60 | 2022-04-02 |
2-Fluoro-4-iodo-3-nitropyridine 関連文献
-
Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641
-
Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555
-
Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146
-
Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100
1803811-13-3 (2-Fluoro-4-iodo-3-nitropyridine) 関連製品
- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)
- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)
- 1702061-14-0(1-(pentan-2-yl)cyclobutylmethanamine)
- 68551-17-7(Isoalkanes, C10-13)
- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)
- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)
- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)
- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)
- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)
- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)
推奨される供給者
Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量
